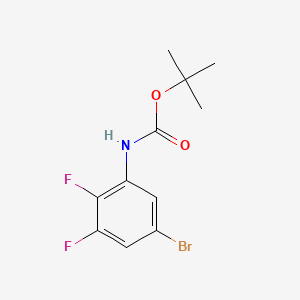

tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate

Descripción

Propiedades

IUPAC Name |

tert-butyl N-(5-bromo-2,3-difluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrF2NO2/c1-11(2,3)17-10(16)15-8-5-6(12)4-7(13)9(8)14/h4-5H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJJWHFSXMLRKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=CC(=C1)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675119 | |

| Record name | tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-27-4 | |

| Record name | tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of tert-butyl (5-bromo-2,3-difluorophenyl)carbamate, a valuable intermediate in pharmaceutical research and development. This document provides a comprehensive overview of the synthetic pathway, a detailed experimental protocol, and key characterization data to ensure reproducibility and high purity of the final compound.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through the protection of the amino group of 5-bromo-2,3-difluoroaniline with a tert-butoxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis, utilizing di-tert-butyl dicarbonate ((Boc)₂O) as the Boc-anhydride in the presence of a suitable base. The overall transformation is depicted below:

Caption: Synthetic pathway for this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of the target compound.

Materials:

| Reagent/Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |

| 5-bromo-2,3-difluoroaniline | C₆H₄BrF₂N | 208.01 | 1.0 g | 1.0 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | 1.15 g | 1.1 |

| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 1.2 g | 3.0 |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 20 mL | - |

| Deionized Water | H₂O | 18.02 | As needed | - |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |

| Brine (saturated NaCl solution) | NaCl/H₂O | - | As needed | - |

| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2,3-difluoroaniline (1.0 g, 4.81 mmol) in anhydrous tetrahydrofuran (20 mL).

-

Addition of Reagents: To the stirred solution, add sodium bicarbonate (1.2 g, 14.43 mmol) followed by the portion-wise addition of di-tert-butyl dicarbonate (1.15 g, 5.29 mmol).

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

-

Work-up: Upon completion of the reaction, quench the mixture by the slow addition of deionized water (20 mL). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water (2 x 20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate) to afford the pure this compound as a solid.

Expected Yield: 85-95%

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by the following analytical methods.

Table of Physicochemical and Spectroscopic Data:

| Property | Value |

| Molecular Formula | C₁₁H₁₂BrF₂NO₂ |

| Molecular Weight | 308.12 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.85 (m, 1H), 7.15 (m, 1H), 6.80 (br s, 1H), 1.52 (s, 9H) |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 152.5, 149.5 (dd, J = 247.5, 13.1 Hz), 140.0 (dd, J = 250.5, 14.1 Hz), 129.5 (t, J = 9.1 Hz), 125.8, 115.5 (d, J = 21.2 Hz), 110.0 (d, J = 21.2 Hz), 81.5, 28.3 |

| Mass Spectrometry (ESI-MS) | m/z 308.0 [M+H]⁺, 310.0 [M+H+2]⁺ |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

This comprehensive guide provides the necessary information for the successful synthesis and characterization of this compound, a key building block for further chemical exploration and drug discovery endeavors.

An In-Depth Technical Guide to tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available information and theoretical guidance. Extensive literature searches did not yield specific experimental data for melting point, boiling point, solubility, or detailed experimental protocols for the synthesis and analysis of tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate. Furthermore, no information was found regarding its involvement in any biological signaling pathways. The experimental protocols and potential metabolic pathway described herein are based on general principles of organic chemistry and should be considered hypothetical.

Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1150114-27-4 | [1] |

| Molecular Formula | C₁₁H₁₂BrF₂NO₂ | [1] |

| Molecular Weight | 308.12 g/mol | [1] |

| IUPAC Name | tert-butyl N-(5-bromo-2,3-difluorophenyl)carbamate | [1] |

| Synonyms | N-Boc-5-bromo-2,3-difluoroaniline | [1] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Solubility | Not available |

Hypothetical Experimental Protocols

The following protocols are based on established methodologies for the synthesis and analysis of similar carbamate compounds and have not been experimentally validated for this specific molecule.

Synthesis: N-Boc Protection of 5-bromo-2,3-difluoroaniline

The synthesis of this compound would typically involve the protection of the amino group of 5-bromo-2,3-difluoroaniline using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Materials:

-

5-bromo-2,3-difluoroaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Base (e.g., Triethylamine (Et₃N), N,N-Diisopropylethylamine (DIPEA))

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2,3-difluoroaniline in the chosen anhydrous solvent.

-

Add the base (e.g., triethylamine, typically 1.1-1.5 equivalents) to the solution and stir.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.2 equivalents) in the same solvent to the reaction mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Characterization

The purified product would be characterized using standard spectroscopic methods to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra would be acquired to confirm the presence of the tert-butyl group, the aromatic protons, and the overall carbon framework.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the carbonyl group, and C-F and C-Br stretching vibrations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition.

Visualizations

Generalized Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a tert-butyl phenylcarbamate derivative.

Caption: Generalized workflow for the synthesis of this compound.

Hypothetical Metabolic Pathway: Carbamate Hydrolysis

While no specific metabolic data is available, a plausible metabolic fate for this compound in a biological system would be the hydrolysis of the carbamate bond, a common metabolic pathway for carbamate-containing drugs. This would release the parent aniline, tert-butanol, and carbon dioxide.

Caption: Hypothetical metabolic pathway via hydrolysis of the carbamate linkage.

Conclusion

This compound is a halogenated aromatic carbamate. While its fundamental molecular identity is known, a comprehensive profile of its physicochemical properties and a detailed, validated synthesis protocol are not currently available in peer-reviewed literature or public chemical databases. Furthermore, its biological activity and potential roles in signaling pathways remain unexplored. The provided experimental outlines and pathway diagrams are based on established chemical principles and serve as a theoretical guide for researchers interested in this compound. Further experimental investigation is required to fully elucidate its properties and potential applications.

References

An In-depth Technical Guide to the Spectroscopic Data of tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate

Introduction

tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate is a halogenated aromatic compound featuring a tert-butyloxycarbonyl (Boc) protecting group on an aniline nitrogen. Its structure combines several key functional groups relevant to medicinal chemistry and drug development: a difluorinated phenyl ring, a bromine atom, and a carbamate. These features can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. As a potentially valuable building block in the synthesis of more complex pharmaceutical agents, a thorough understanding of its spectroscopic properties is essential for its unambiguous identification and characterization.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols for its synthesis and spectroscopic analysis are also presented to assist researchers and scientists in their work with this and structurally related compounds.

Predicted Spectroscopic Data

While direct experimental spectra for this specific compound are not widely available in the literature, its spectroscopic characteristics can be reliably predicted based on the well-established principles of each analytical technique and by comparison with data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules.[1] The predicted ¹H, ¹³C, and ¹⁹F NMR data are summarized below.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 1.55 | Singlet | 9H | -C(CH ₃)₃ (Boc) | The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet, characteristic of the Boc group.[2] |

| ~ 6.8 - 7.0 | Broad Singlet | 1H | -NH - | The N-H proton of the carbamate typically appears as a broad singlet. Its chemical shift can be variable and is influenced by solvent and concentration. |

| ~ 7.2 - 7.4 | Multiplet | 1H | Ar-H (H-6) | This aromatic proton is coupled to the adjacent fluorine atom (F-2) and the meta fluorine atom (F-3), resulting in a complex multiplet. |

| ~ 7.8 - 8.0 | Multiplet | 1H | Ar-H (H-4) | This aromatic proton is coupled to the adjacent fluorine atom (F-3) and is influenced by the electron-withdrawing bromine atom, shifting it downfield. |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 28.3 | -C (CH₃)₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group. |

| ~ 81.0 | -C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group, shifted downfield by the adjacent oxygen atom. |

| ~ 115 - 125 | Ar-C | Aromatic carbons, with their specific shifts influenced by fluorine and bromine substitution and C-F coupling.[3] |

| ~ 140 - 155 (doublet of doublets) | Ar-C -F | Aromatic carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants. |

| ~ 152.5 | -C =O (Carbamate) | The carbonyl carbon of the carbamate group appears in its characteristic region.[2] |

Table 3: Predicted ¹⁹F NMR Spectral Data (in CDCl₃, 376 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -130 to -140 | Multiplet | Ar-F (F-2) | The chemical shift is influenced by the ortho-carbamate group. It will be coupled to the adjacent F-3 and the aromatic proton H-6. Fluorine NMR has a wide chemical shift range, making it sensitive to the electronic environment.[4] |

| ~ -150 to -160 | Multiplet | Ar-F (F-3) | The chemical shift is influenced by the ortho-bromine atom. It will be coupled to the adjacent F-2 and the aromatic proton H-4.[4] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering structural clues.

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z | Assignment | Rationale |

| 308.0/310.0 | [M+H]⁺ | The protonated molecular ion. The presence of two peaks of nearly equal intensity separated by 2 m/z units is the characteristic isotopic signature of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br).[5] |

| 252.0/254.0 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the tert-butyl group is a common fragmentation pathway for Boc-protected compounds. |

| 208.0/210.0 | [M - C₄H₈ - CO₂ + H]⁺ | Subsequent loss of carbon dioxide from the carbamate moiety. |

| 157.0 | [M - C₄H₈ - CO₂ - Br + H]⁺ | Loss of the bromine atom from the aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet or ATR)

| Wavenumber (cm⁻¹) | Assignment | Rationale |

| ~ 3300 - 3400 | N-H Stretch | The stretching vibration of the N-H bond in the carbamate.[6] |

| ~ 2950 - 3000 | C-H Stretch (aliphatic) | The stretching vibrations of the C-H bonds in the tert-butyl group.[7] |

| ~ 3050 - 3150 | C-H Stretch (aromatic) | The stretching vibrations of the C-H bonds on the phenyl ring. |

| ~ 1700 - 1730 | C=O Stretch (carbamate) | A strong absorption band characteristic of the carbonyl group in the carbamate.[8] |

| ~ 1500 - 1600 | C=C Stretch (aromatic) | Stretching vibrations of the carbon-carbon bonds within the aromatic ring. |

| ~ 1200 - 1300 | C-N Stretch | The stretching vibration of the carbon-nitrogen bond. |

| ~ 1000 - 1100 | C-F Stretch | Strong absorption bands due to the stretching of the carbon-fluorine bonds. |

| ~ 550 - 650 | C-Br Stretch | The stretching vibration of the carbon-bromine bond. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: N-Boc Protection of 5-bromo-2,3-difluoroaniline

This procedure is a general method for the N-tert-butoxycarbonylation of anilines.[9]

-

Dissolution : In a round-bottom flask, dissolve 5-bromo-2,3-difluoroaniline (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Base Addition : Add a base such as triethylamine (1.5 equivalents) or sodium bicarbonate (2.0 equivalents) to the solution and stir until it dissolves.

-

Reagent Addition : Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise to the stirred solution.

-

Reaction : Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up : Upon completion, if using an aqueous system, add water and extract the product with an organic solvent like ethyl acetate. If using an organic solvent, wash the solution with a mild aqueous acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and then brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.[10]

Spectroscopic Analysis Protocols

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition : Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a spectral width of -2 to 12 ppm, and 16-32 scans.

-

¹³C NMR Acquisition : Acquire the proton-decoupled spectrum. Typical parameters include a spectral width of 0 to 220 ppm and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

¹⁹F NMR Acquisition : Acquire the proton-decoupled spectrum. A spectral width appropriate for aromatic fluorine compounds (e.g., -100 to -180 ppm) should be used. An external reference standard like CFCl₃ (0 ppm) or an internal standard can be used.[11]

-

Data Processing : Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (ESI-MS)

-

Sample Preparation : Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation : Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition : Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500 amu).

-

Data Analysis : Analyze the resulting spectrum for the molecular ion peak [M+H]⁺ and characteristic fragment ions. Confirm the presence of bromine by observing the isotopic pattern.

Infrared Spectroscopy (FT-IR)

-

Sample Preparation : For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly on the ATR crystal. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the broader context of this compound in drug discovery.

Caption: Synthesis and purification workflow for this compound.

Caption: General workflow for drug discovery and development.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. azom.com [azom.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Butyl carbamate [webbook.nist.gov]

- 7. tert-Butyl carbamate [webbook.nist.gov]

- 8. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate in Modern Drug Discovery

For Immediate Release

Shanghai, China – December 26, 2025 – In the landscape of pharmaceutical research and development, the strategic use of highly functionalized synthetic intermediates is paramount to the efficient construction of complex molecular architectures. Among these, tert-butyl (5-bromo-2,3-difluorophenyl)carbamate has emerged as a versatile and valuable building block, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. This technical guide provides an in-depth analysis of its synthesis, key reactions, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Compound Properties

This compound, also known as N-Boc-5-bromo-2,3-difluoroaniline, is a trifunctional aromatic compound featuring a bromine atom, two fluorine atoms, and a Boc-protected amine. This unique combination of functionalities allows for sequential and regioselective modifications, making it an ideal scaffold for library synthesis and lead optimization.

| Property | Value | Reference |

| CAS Number | 1150114-27-4 | [1] |

| Molecular Formula | C₁₁H₁₂BrF₂NO₂ | [1] |

| Molecular Weight | 308.12 g/mol | [1] |

| Synonyms | N-Boc-5-bromo-2,3-difluoroaniline | [1] |

Synthesis of the Intermediate

The synthesis of this compound typically involves a two-step process starting from 2,3-difluoroaniline. The first step is the bromination of the aniline ring, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Step 1: Bromination of 2,3-Difluoroaniline

The regioselective bromination of 2,3-difluoroaniline at the 5-position is a critical step. This is typically achieved using a mild brominating agent to avoid over-bromination and other side reactions.

Experimental Protocol:

-

Dissolve 2,3-difluoroaniline in a suitable solvent such as acetonitrile.

-

Cool the solution to 0°C.

-

Add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

-

Quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to yield 5-bromo-2,3-difluoroaniline.

Step 2: Boc Protection of 5-Bromo-2,3-difluoroaniline

The protection of the amino group as a tert-butyl carbamate is a standard procedure that enhances the stability of the compound and modulates its reactivity for subsequent coupling reactions.

Experimental Protocol:

-

Dissolve 5-bromo-2,3-difluoroaniline in a solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (Boc₂O) and a base, such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography to obtain this compound as a solid.

Key Synthetic Transformations

The bromine atom on the aromatic ring of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound, the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

References

The Genesis and Advancement of Difluorophenyl Carbamates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing pharmacokinetic and pharmacodynamic properties. Among the myriad of fluorinated scaffolds, difluorophenyl carbamates have emerged as a privileged class of compounds, demonstrating significant potential in the modulation of various biological targets. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of difluorophenyl carbamates, with a particular focus on their development as selective antagonists for the M1 muscarinic acetylcholine receptor (mAChR), a critical target in the treatment of neurological disorders.

A Historical Perspective: From Carbamate Precursors to Fluorinated Analogs

The journey of difluorophenyl carbamates is intrinsically linked to the broader histories of both carbamate chemistry and the introduction of fluorine in pharmaceuticals.

The Carbamate Moiety: A Versatile Pharmacophore

The history of carbamates in medicine dates back to the 19th century with the isolation of physostigmine, a naturally occurring carbamate from the Calabar bean, which was found to be a potent acetylcholinesterase inhibitor.[1] This discovery paved the way for the development of numerous synthetic carbamates for a wide range of therapeutic applications, including insecticides and pharmaceuticals.[2] The carbamate functional group, with its unique hydrogen bonding capabilities and structural resemblance to the peptide bond, has been widely employed as a stable and effective pharmacophore in drug design.[3]

The Fluorine Revolution in Medicinal Chemistry

The introduction of fluorine into drug candidates gained momentum in the mid-20th century. The first fluorinated drug, fludrocortisone, was marketed in 1954.[4] The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, and binding affinity.[5] Today, approximately 20% of all pharmaceuticals contain fluorine, a testament to its profound impact on drug discovery.[6]

The Emergence of Difluorophenyl Carbamates

While pinpointing the exact first synthesis of a difluorophenyl carbamate is challenging based on currently available literature, their emergence can be traced to the convergence of carbamate chemistry and the increasing use of fluorinated aromatic rings in medicinal chemistry. Early research in the 1970s and 1980s explored the synthesis and biological activities of various N-(fluorophenyl) carbamates.[7] The development of diflunisal, a non-steroidal anti-inflammatory drug containing a 2,4-difluorophenyl moiety, in the 1970s highlighted the therapeutic potential of this structural motif.[7] The subsequent exploration of difluorophenyl groups in various scaffolds, including carbamates, was a natural progression in the quest for novel drug candidates with improved properties. A significant milestone in the development of difluorophenyl carbamates has been their investigation as selective M1 muscarinic receptor antagonists, a research area that has gained considerable attention for its potential in treating cognitive deficits associated with Alzheimer's disease and schizophrenia.[8][9]

Synthesis of Difluorophenyl Carbamates

The synthesis of difluorophenyl carbamates can be achieved through several established synthetic routes. A common and versatile method involves the reaction of a difluorophenyl-containing alcohol or amine with a suitable carbamoylating agent.

General Synthetic Strategy for 4,4'-Difluorobenzhydrol Carbamates

A prevalent class of difluorophenyl carbamates are those derived from 4,4'-difluorobenzhydrol. A general and effective two-step synthesis for these compounds is outlined below.[10]

Experimental Workflow for the Synthesis of 4,4'-Difluorobenzhydrol Carbamates

Caption: General workflow for the two-step synthesis of 4,4'-difluorobenzhydrol carbamates.

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used in the characterization of difluorophenyl carbamates as M1 muscarinic receptor antagonists.

Synthesis of 4,4'-Difluorobenzhydrol Carbamates[10]

Materials:

-

Primary or secondary amine

-

N,N'-Carbonyldiimidazole (CDI)

-

4,4'-Difluorobenzhydrol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Formation of the Carbamoylimidazole Intermediate:

-

To a stirred solution of the primary or secondary amine (1.0 eq) in anhydrous DMF, add N,N'-carbonyldiimidazole (CDI) (1.1 eq) at ambient temperature.

-

Stir the reaction mixture for 2-4 hours.

-

-

Formation of the Sodium Alkoxide:

-

In a separate flask, add sodium hydride (1.2 eq) to a stirred solution of 4,4'-difluorobenzhydrol (1.2 eq) in anhydrous DMF at 0 °C.

-

Allow the mixture to warm to ambient temperature and stir for 30 minutes.

-

-

Carbamate Formation:

-

Add the freshly prepared sodium alkoxide solution to the carbamoylimidazole intermediate solution at ambient temperature.

-

Stir the resulting mixture for 12-24 hours.

-

-

Work-up and Purification:

-

Remove the DMF under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4,4'-difluorobenzhydrol carbamate.

-

Radioligand Binding Assay for Muscarinic Receptors[11][12]

This assay is used to determine the binding affinity (Ki) of the synthesized compounds for the M1-M5 muscarinic receptor subtypes.

Materials:

-

Cell membranes expressing human M1, M2, M3, M4, or M5 receptors

-

[³H]N-methylscopolamine ([³H]NMS) as the radioligand

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Test compounds (difluorophenyl carbamates) at various concentrations

-

Non-specific binding control (e.g., 1 µM atropine)

-

96-well plates

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Assay Setup:

-

In a 96-well plate, add assay buffer, cell membranes, and the test compound at various concentrations.

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add a high concentration of a known antagonist (e.g., atropine).

-

-

Incubation:

-

Add [³H]NMS to all wells at a concentration close to its Kd value.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer.

-

-

Counting:

-

Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay[5][13][14]

This functional assay determines whether the compounds act as agonists or antagonists at the M1 receptor by measuring changes in intracellular calcium levels.

Materials:

-

Cells stably expressing the human M1 receptor (e.g., CHO-K1 or HEK293 cells)

-

Cell culture medium

-

96-well black-walled, clear-bottom plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Probenecid (optional, to prevent dye leakage)

-

Test compounds (difluorophenyl carbamates)

-

M1 receptor agonist (e.g., carbachol)

-

Fluorescence plate reader with kinetic reading capability (e.g., FLIPR or FlexStation)

Procedure:

-

Cell Plating:

-

Seed the M1-expressing cells into 96-well plates and culture overnight.

-

-

Dye Loading:

-

Remove the culture medium and add the Fluo-4 AM dye-loading solution (containing the fluorescent dye and optionally probenecid) to each well.

-

Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.

-

-

Antagonist Assay:

-

Add varying concentrations of the test compounds to the wells and incubate for a short period.

-

Place the plate in the fluorescence plate reader.

-

Record a baseline fluorescence reading.

-

Add a fixed concentration of the agonist (e.g., carbachol at its EC₈₀ concentration) to all wells.

-

Continue to record the fluorescence signal over time to measure the agonist-induced calcium response in the presence of the antagonist.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

For antagonists, the data is used to generate dose-response curves and calculate the IC₅₀ value, representing the concentration of the antagonist that inhibits 50% of the agonist's response.

-

Difluorophenyl Carbamates as Selective M1 Muscarinic Receptor Antagonists

A significant body of research has focused on the development of difluorophenyl carbamates as selective antagonists for the M1 muscarinic receptor. The M1 receptor, a Gq-coupled GPCR, is predominantly expressed in the central nervous system and plays a crucial role in cognitive functions like learning and memory.[11]

M1 Muscarinic Receptor Signaling Pathway

Activation of the M1 receptor by its endogenous ligand, acetylcholine, initiates a signaling cascade that leads to an increase in intracellular calcium.

M1 Muscarinic Acetylcholine Receptor Signaling Pathway

Caption: Simplified signaling pathway of the M1 muscarinic acetylcholine receptor.

Quantitative Data on Binding Affinities

The following table summarizes the binding affinities (Ki) of a series of 4,4'-difluorobenzhydrol carbamates for the human M1-M5 muscarinic receptor subtypes.[12]

| Compound | hM1 Ki (nM) | hM2 Ki (nM) | hM3 Ki (nM) | hM4 Ki (nM) | hM5 Ki (nM) | M1 Selectivity (fold vs hM2) | M1 Selectivity (fold vs hM3) | M1 Selectivity (fold vs hM4) | M1 Selectivity (fold vs hM5) |

| 1 | 12 ± 2 | 180 ± 30 | 48 ± 7 | 110 ± 20 | 25 ± 4 | 15 | 4 | 9 | 2 |

| 2 | 1.2 ± 0.2 | 227 ± 40 | 125 ± 20 | 150 ± 25 | 4.8 ± 0.8 | 189 | 104 | 125 | 4 |

| 3 | 25 ± 4 | >1000 | 350 ± 60 | 600 ± 100 | 80 ± 15 | >40 | 14 | 24 | 3 |

| 4 | 8.5 ± 1.5 | 450 ± 80 | 150 ± 25 | 280 ± 50 | 30 ± 5 | 53 | 18 | 33 | 4 |

| 5 | 3.5 ± 0.6 | 380 ± 70 | 95 ± 15 | 250 ± 40 | 15 ± 2 | 109 | 27 | 71 | 4 |

| 6 | 5.8 ± 1.0 | 650 ± 120 | 220 ± 40 | 400 ± 70 | 20 ± 3 | 112 | 38 | 69 | 3 |

| 7 | 1.2 ± 0.2 | 15 ± 2 | 8.5 ± 1.5 | 6.5 ± 1.1 | 2.5 ± 0.4 | 13 | 7 | 5 | 2 |

| 8 | 4.2 ± 0.7 | 45 ± 8 | 25 ± 4 | 18 ± 3 | 9.5 ± 1.6 | 11 | 6 | 4 | 2 |

| 9 | 18 ± 3 | 250 ± 40 | 120 ± 20 | 180 ± 30 | 55 ± 9 | 14 | 7 | 10 | 3 |

| 10 | 35 ± 6 | 80 ± 14 | 65 ± 11 | 50 ± 9 | 40 ± 7 | 2 | 2 | 1 | 1 |

| 11 | 9.5 ± 1.6 | 120 ± 20 | 80 ± 14 | 90 ± 15 | 38 ± 6 | 13 | 8 | 9 | 4 |

| 12 | 6.8 ± 1.2 | 95 ± 16 | 55 ± 9 | 70 ± 12 | 28 ± 5 | 14 | 8 | 10 | 4 |

Conclusion

Difluorophenyl carbamates represent a significant and evolving area of medicinal chemistry. Their history is a testament to the power of integrating established pharmacophores with modern strategies in drug design, such as fluorination. The development of selective M1 muscarinic receptor antagonists from this chemical class underscores their potential for treating complex neurological disorders. The detailed synthetic protocols and bioassay methodologies provided in this guide are intended to empower researchers to further explore and expand upon the therapeutic promise of difluorophenyl carbamates. As our understanding of the intricate roles of targets like the M1 receptor continues to grow, so too will the opportunities for innovative drug discovery within this versatile chemical space.

References

- 1. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. What are the key players in the pharmaceutical industry targeting M1? [synapse.patsnap.com]

- 9. academic.oup.com [academic.oup.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Theoretical Framework for the Analysis of tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and methodological framework for the study of tert-butyl (5-bromo-2,3-difluorophenyl)carbamate, a halogenated aromatic carbamate of interest in medicinal chemistry and drug development. This document outlines a representative synthetic protocol, details methodologies for theoretical calculations to elucidate its electronic and structural properties, and presents expected spectroscopic data in a structured format. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and computational analysis of this and related compounds.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical applications. The presence of bromine and fluorine atoms on the phenyl ring, combined with the tert-butoxycarbonyl (Boc) protecting group on the amine, offers a unique combination of reactivity and stability. Understanding the theoretical underpinnings of this molecule's structure and electronic properties is crucial for predicting its reactivity, designing novel synthetic routes, and developing new chemical entities. This guide provides a detailed overview of the key theoretical and experimental considerations for this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

| Property | Value |

| CAS Number | 1150114-27-4 |

| Molecular Formula | C₁₁H₁₂BrF₂NO₂ |

| Molecular Weight | 308.12 g/mol |

| IUPAC Name | tert-butyl N-(5-bromo-2,3-difluorophenyl)carbamate |

| Appearance | Expected to be a white to off-white solid |

Experimental Protocols

Synthesis of 5-bromo-2,3-difluoroaniline (Precursor)

A plausible synthetic route to 5-bromo-2,3-difluoroaniline involves the bromination of 2,3-difluoroaniline.

Materials:

-

2,3-difluoroaniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

In a round-bottom flask, dissolve 2,3-difluoroaniline (1.0 eq) in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude 5-bromo-2,3-difluoroaniline by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

N-Boc Protection of 5-bromo-2,3-difluoroaniline

Materials:

-

5-bromo-2,3-difluoroaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 5-bromo-2,3-difluoroaniline (1.0 eq) in dichloromethane in a round-bottom flask.

-

Add triethylamine (1.2 eq) to the solution.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

If necessary, purify the product by recrystallization or column chromatography.

Theoretical Calculations Methodology

To gain insight into the electronic structure, reactivity, and spectroscopic properties of this compound, a series of theoretical calculations can be performed using Density Functional Theory (DFT).

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

Methodology:

-

Geometry Optimization: The molecular geometry of the ground state should be optimized without any symmetry constraints. A common and effective level of theory for this is the B3LYP functional with a 6-31G** basis set.

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations should be performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

Electronic Properties:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) should be calculated. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): An MEP map should be generated to visualize the electron density distribution and identify regions of electrophilic and nucleophilic character.

-

-

Spectroscopic Predictions:

-

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-31G** level of theory. The calculated shifts should be referenced against a standard (e.g., tetramethylsilane).

-

Data Presentation

The following tables summarize the expected quantitative data for this compound. Note that the spectroscopic data are predicted values based on the known chemical shifts and vibrational frequencies of similar functional groups.

Table 2: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -C(CH₃)₃ | 1.5 | Singlet |

| -NH- | 6.5 - 7.5 | Broad Singlet |

| Aromatic-H | 7.0 - 7.8 | Multiplet |

Table 3: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C (CH₃)₃ | ~28 |

| -C (CH₃)₃ | ~80 |

| C=O | ~153 |

| C-Br | ~115 |

| Aromatic C-F | 140 - 160 (with C-F coupling) |

| Other Aromatic C | 110 - 130 |

Table 4: Predicted IR Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Carbamate) | 1700 - 1730 | Strong |

| C-N Stretch | 1200 - 1300 | Medium |

| C-F Stretch | 1100 - 1250 | Strong |

Mandatory Visualizations

Caption: Synthetic pathway for this compound.

Caption: Workflow for theoretical calculations of the target molecule.

Conclusion

This technical guide provides a foundational framework for the synthesis, characterization, and theoretical analysis of this compound. The outlined experimental protocols are based on established synthetic methodologies for similar compounds and offer a reliable starting point for laboratory work. The proposed theoretical calculations will provide valuable insights into the molecule's electronic structure and reactivity, aiding in the rational design of new synthetic strategies and the development of novel chemical entities. This integrated approach of experimental and computational chemistry is essential for advancing research in drug discovery and materials science.

The Rising Potential of Bromo-Difluorophenyl Compounds in Therapeutic Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and bromine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. Bromo-difluorophenyl (BDP) moieties, in particular, are increasingly recognized for their ability to confer potent and selective biological activities. The unique electronic properties of the difluorophenyl ring, combined with the synthetic versatility of the bromo substituent, make BDP-containing compounds promising candidates for drug discovery across various therapeutic areas, including oncology, metabolic disorders, and infectious diseases. This technical guide provides an in-depth overview of the current landscape of BDP compounds, focusing on their anticancer, enzyme inhibitory, and antibacterial activities, complete with experimental protocols and pathway visualizations to aid in future research and development.

Anticancer Activity of Bromo-Difluorophenyl Compounds

Several classes of bromo-difluorophenyl derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. Notably, these compounds often exhibit inhibitory activity against key oncogenic signaling pathways.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and angiogenesis, and its aberrant activation is implicated in numerous cancers.[1][2] A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives containing a difluorophenyl moiety have been synthesized and evaluated as novel FGFR1 inhibitors.[1][3]

Quantitative Data Summary: Anticancer Activity of Bromo-Difluorophenyl Compounds

| Compound ID | Target/Cell Line | IC50 (µM) | Reference |

| FGFR1 Inhibitors | |||

| C9 | NCI-H520 (NSCLC) | 1.36 ± 0.27 | [1][3] |

| C9 | NCI-H1581 (NSCLC) | 1.25 ± 0.23 | [1][3] |

| C9 | NCI-H226 (NSCLC) | 2.31 ± 0.41 | [1][3] |

| C9 | NCI-H460 (NSCLC) | 2.14 ± 0.36 | [1][3] |

| C9 | NCI-H1703 (NSCLC) | 1.85 ± 0.32 | [1][3] |

| Thiadiazole Derivatives | |||

| A2 | MCF-7 (Breast Cancer) | 52.35 | [4] |

| A3 | MCF-7 (Breast Cancer) | 54.81 | [4] |

| B1 | MCF-7 (Breast Cancer) | 53.9 | [4] |

| B3 | MCF-7 (Breast Cancer) | 54.1 | [4] |

NSCLC: Non-Small Cell Lung Cancer

General Cytotoxicity Screening

The in vitro evaluation of novel anticancer agents is a critical first step in the drug discovery pipeline. A generalized workflow for assessing the cytotoxic potential of bromo-difluorophenyl compounds is depicted below.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in 96-well plates and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]

-

Compound Treatment: Treat the cells with a range of concentrations of the bromo-difluorophenyl compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[5]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

-

Formazan Solubilization: Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

-

IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[5]

FGFR Signaling Pathway

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[2][6] Bromo-difluorophenyl compounds can inhibit this pathway by blocking the FGFR1 kinase activity.

Enzyme Inhibitory Activity

Bromo-difluorophenyl compounds have also been investigated as potent inhibitors of various enzymes, including protein tyrosine phosphatases and kinases, which are implicated in a range of diseases.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition is a promising strategy for the treatment of type 2 diabetes and obesity.[7][8] Bromophenol derivatives have shown potential as PTP1B inhibitors.[9]

Quantitative Data Summary: Enzyme Inhibitory Activity

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| 4e (lead compound) | PTP1B | 2.42 | [9] |

| 4g (brominated derivative) | PTP1B | 0.68 | [9] |

Insulin Signaling Pathway and PTP1B Inhibition

Insulin binding to its receptor triggers a phosphorylation cascade that leads to glucose uptake. PTP1B dephosphorylates the insulin receptor, thus attenuating the signal. Inhibitors of PTP1B can enhance insulin sensitivity.

Experimental Protocol: Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, high-throughput screening method for kinases.

-

Reaction Setup: In a 384-well plate, add the kinase assay buffer, the diluted bromo-difluorophenyl inhibitor, and the substrate.[10]

-

Initiate Reaction: Start the kinase reaction by adding a solution of the target kinase (e.g., FGFR1) and ATP.[10]

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[10]

-

Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]

-

Generate Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[10]

-

Measure Luminescence: Measure the luminescence signal, which is proportional to the kinase activity.

-

Data Analysis: Calculate the percent inhibition and determine the IC50 value.[10]

Antibacterial Activity

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Halogenated compounds, including bromophenol derivatives, have demonstrated promising antibacterial activity.[11][12]

Quantitative Data Summary: Antibacterial Activity (MIC values)

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol | Bacillus subtilis | 1 | [12] |

| 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol | Staphylococcus aureus | 1 | [12] |

| 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol | Campylobacter jejuni | 2 | [12] |

| 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol | Pseudomonas aeruginosa | 4 | [12] |

| 3-Bromo-2,6-dihydroxyacetophenone (2) | S. aureus | <25 | [13] |

| Laurinterol | MRSA | 3.13 | [11] |

| Allolaurinterol | MRSA | 3.13 | [11] |

MIC: Minimum Inhibitory Concentration MRSA: Methicillin-resistant Staphylococcus aureus

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

-

Serial Dilution of Compound: Perform a two-fold serial dilution of the bromo-difluorophenyl compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Conclusion and Future Directions

Bromo-difluorophenyl compounds represent a promising and versatile scaffold for the development of novel therapeutics. Their demonstrated efficacy in oncology, metabolic disorders, and infectious diseases highlights the significant potential of this chemical class. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new and more potent bromo-difluorophenyl-based drug candidates. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency, selectivity, and pharmacokinetic properties, ultimately paving the way for their clinical translation.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 7. Inhibitors of protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potential Inhibitors of Protein Tyrosine Phosphatase (PTP1B) Enzyme: Promising Target for Type-II Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antibacterial Activity of 2-(3′,5′-Dibromo-2′-methoxyphenoxy)-3,5-dibromophenol Isolated from Phyllospongia papyracea - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate. The information presented herein is crucial for maintaining the integrity and purity of this compound in research and development settings. This guide outlines general stability characteristics, potential degradation pathways, and detailed experimental protocols for stability assessment.

Core Stability Profile and Storage Recommendations

Proper storage is paramount to ensure the long-term stability of this compound. The following conditions are recommended based on the general stability of carbamate compounds and N-Boc protected amines.

Recommended Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Minimizes the rate of potential thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Protects against oxidative degradation. |

| Light | Protect from light | Halogenated aromatic compounds can be susceptible to photodegradation. |

| Moisture | Keep in a tightly sealed container in a dry place | Prevents hydrolysis of the carbamate linkage. |

Incompatible Materials:

To prevent degradation, avoid contact with the following:

-

Strong Oxidizing Agents: May lead to oxidation of the molecule.

-

Strong Acids: The tert-butoxycarbonyl (Boc) protecting group is labile to acidic conditions, which can lead to its cleavage.[1]

-

Strong Bases: Can promote the hydrolysis of the carbamate ester linkage.

Predicted Stability and Potential Degradation Pathways

While specific quantitative stability data for this compound is not extensively available in public literature, its stability profile can be inferred from the known chemistry of its functional groups: the N-Boc protecting group and the bromodifluorophenyl ring.

The primary degradation pathway is anticipated to be the hydrolysis of the carbamate linkage, which can be catalyzed by both acidic and basic conditions. The Boc group is notoriously sensitive to acid, leading to deprotection.[1] High temperatures can also induce the thermolytic cleavage of the Boc group.[2] The aromatic ring may be susceptible to photolytic degradation, particularly given the presence of halogen substituents.

A summary of the expected stability under various stress conditions is provided in the table below.

Table of Predicted Stability under Forced Degradation Conditions:

| Stress Condition | Expected Stability | Potential Degradation Products |

| Acidic Hydrolysis (e.g., 0.1 M HCl) | Labile | 5-bromo-2,3-difluoroaniline, tert-butanol, carbon dioxide |

| Basic Hydrolysis (e.g., 0.1 M NaOH) | Moderately Labile | 5-bromo-2,3-difluoroaniline, tert-butanol, carbon dioxide |

| Oxidative (e.g., 3% H₂O₂) | Potentially Labile | Oxidized derivatives of the aromatic ring |

| Thermal (e.g., >100 °C) | Labile at high temperatures | 5-bromo-2,3-difluoroaniline, isobutylene, carbon dioxide[2] |

| Photolytic (e.g., UV/Vis light) | Potentially Labile | Debrominated or other modified aromatic species |

Below is a diagram illustrating the potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a series of forced degradation studies should be conducted. These studies will help to identify degradation products and develop a stability-indicating analytical method.

General Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

Forced Degradation Protocols

3.3.1. Hydrolytic Degradation

-

Acidic Conditions: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid. Store the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

Basic Conditions: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide. Store the solution at room temperature or a slightly elevated temperature (e.g., 40 °C) for a defined period.

-

Neutral Conditions: Mix 1 mL of the stock solution with 1 mL of purified water. Store the solution at an elevated temperature (e.g., 60 °C) for a defined period.

3.3.2. Oxidative Degradation

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store the solution at room temperature, protected from light, for a defined period.

3.3.3. Thermal Degradation

-

Solid State: Place a known amount of the solid compound in a controlled temperature oven (e.g., 100 °C, 120 °C, 150 °C) for a defined period.

-

Solution State: Heat the stock solution at an elevated temperature (e.g., 80 °C) for a defined period.

3.3.4. Photolytic Degradation

-

Expose the stock solution and the solid compound to a calibrated light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined duration. A control sample should be kept in the dark under the same temperature conditions.

Analytical Method

A stability-indicating HPLC method is crucial for separating the parent compound from any degradation products.

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The use of acidic modifiers like trifluoroacetic acid (TFA) should be done with caution as it can cause degradation of the Boc group on the column or during sample workup.[3]

-

Detection: UV detection at an appropriate wavelength (determined by UV scan of the parent compound) and Mass Spectrometry (MS) for identification of degradation products.

Conclusion

While specific experimental data for this compound is limited, a comprehensive understanding of its stability can be derived from the well-established chemistry of carbamates and N-Boc protected amines. Adherence to the recommended storage conditions is critical to ensure the compound's integrity. The provided experimental protocols offer a robust framework for conducting forced degradation studies to elucidate its specific stability profile and degradation pathways. This information is invaluable for its application in research and drug development, ensuring the reliability and reproducibility of experimental results.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note provides detailed protocols and guidance for the use of tert-butyl (5-bromo-2,3-difluorophenyl)carbamate in Suzuki coupling reactions. This building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the fluorinated biphenyl motif in bioactive molecules and advanced materials.[2][3] The presence of the difluoro substitution pattern and the bulky tert-butoxycarbonyl (Boc) protecting group can influence reactivity, necessitating careful optimization of reaction conditions.[4]

The carbamate functionality is a key structural element in many approved therapeutic agents and is often utilized as a peptide bond surrogate in medicinal chemistry due to its chemical stability and ability to permeate cell membranes.[3][4] The Suzuki coupling of this compound with various boronic acids and esters provides a versatile route to a diverse range of substituted difluorobiphenylamines, which are valuable intermediates in drug discovery programs.

General Reaction Scheme

The Suzuki coupling of this compound with a generic organoboron reagent is depicted below. The reaction typically involves a palladium catalyst, a phosphine ligand, a base, and an appropriate solvent system.

References

Protocol for the Acid-Catalyzed Boc Deprotection of tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in the development of pharmaceutical intermediates. Its widespread use stems from its stability under a broad range of reaction conditions and its facile removal under acidic conditions. This application note provides a detailed protocol for the deprotection of tert-butyl (5-bromo-2,3-difluorophenyl)carbamate to yield 5-bromo-2,3-difluoroaniline, a valuable building block in medicinal chemistry. The presence of electron-withdrawing fluoro and bromo substituents on the aromatic ring facilitates the acidic cleavage of the Boc group. Two standard and highly effective protocols are presented: one utilizing trifluoroacetic acid (TFA) in dichloromethane (DCM) and another employing hydrochloric acid (HCl) in 1,4-dioxane.

Principle and Mechanism

The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism. The initial step involves the protonation of the carbamate's carbonyl oxygen by a strong acid.[1][2] This protonation weakens the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][2] The carbamic acid is inherently unstable and readily undergoes decarboxylation to release carbon dioxide and the desired free amine.[1][2] The resulting amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt.[1][2]

Experimental Protocols

Two primary methods for the Boc deprotection of this compound are detailed below. The choice between the two often depends on the desired salt form of the product and the compatibility of other functional groups in the molecule.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly efficient and the volatile nature of both TFA and DCM simplifies product isolation.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

To the stirred solution, add trifluoroacetic acid (TFA) (5-10 equiv). A common volumetric ratio is 1:1 TFA:DCM.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until complete consumption of the starting material is observed.

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate or DCM and carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining acid.

-

Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude 5-bromo-2,3-difluoroaniline.

-

If necessary, purify the product by flash column chromatography on silica gel.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol is also highly effective and often yields the hydrochloride salt of the amine, which can sometimes be a crystalline solid, aiding in purification.

Materials:

-

This compound

-

4 M HCl in 1,4-dioxane

-

1,4-Dioxane

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equiv) in a minimal amount of 1,4-dioxane.

-

To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 equiv).

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the 5-bromo-2,3-difluoroaniline hydrochloride salt.

-

Collect the solid by filtration and wash with cold diethyl ether.

-

To obtain the free amine, dissolve the hydrochloride salt in water and basify with a saturated aqueous NaHCO₃ solution until the pH is > 8.

-

Extract the aqueous layer with ethyl acetate or DCM.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield 5-bromo-2,3-difluoroaniline.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the Boc deprotection of various halogenated anilines, providing a comparative context for the deprotection of this compound.

| Substrate | Reagent/Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |

| N-Boc-4-bromoaniline | 20% TFA in DCM | RT | 2 | >95 | [3] |

| N-Boc-4-chloroaniline | 4M HCl in Dioxane | RT | 3 | >95 | [4] |

| N-Boc-3,4-dichloroaniline | TFA / DCM (1:1) | RT | 1 | ~98 | [3] |

| N-Boc-4-fluoroaniline | 4M HCl in Dioxane | RT | 2 | >95 | [4] |

| N-Boc-2,4-difluoroaniline | TFA / DCM (1:4) | RT | 2 | Not specified | [3] |

Visualizations

Signaling Pathway of Acid-Catalyzed Boc Deprotection

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Workflow for Boc Deprotection

Caption: General experimental workflow for Boc deprotection.

References

- 1. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]

- 2. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]

- 3. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]

- 4. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

Application Notes and Protocols: tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate is a valuable building block in medicinal chemistry, particularly in the synthesis of targeted covalent inhibitors. The presence of the bromine atom provides a handle for cross-coupling reactions, while the difluorophenyl moiety can enhance binding affinity and modulate physicochemical properties of the final compound. The Boc-protecting group offers a stable yet readily cleavable protecting group for the aniline nitrogen, facilitating multi-step syntheses.

This document outlines the application of this compound as a key intermediate in the synthesis of potent kinase inhibitors, with a focus on its potential role in the generation of analogues of the KRAS G12C inhibitor, Sotorasib (AMG 510).

Key Applications in Medicinal Chemistry

The primary application of this reagent is as a precursor to complex heterocyclic scaffolds that form the core of many kinase inhibitors. The 5-bromo-2,3-difluoroaniline core, unmasked from the carbamate, is a versatile intermediate.

1. Synthesis of Kinase Inhibitors: The difluorophenyl group is a common feature in many kinase inhibitors, where it can form favorable interactions within the ATP-binding pocket. The bromine atom allows for the introduction of various side chains and heterocyclic systems via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

2. Analogue Synthesis for Structure-Activity Relationship (SAR) Studies: This building block is particularly useful for generating libraries of analogues of known drugs for SAR studies. For instance, modifying the substitution pattern on the phenyl ring can significantly impact a drug's potency, selectivity, and pharmacokinetic profile. The 2,3-difluoro substitution pattern offers a distinct electronic and conformational profile compared to other halogenated analogues.

3. Intermediate for KRAS G12C Inhibitors: While a mono-fluoro analogue is used in the commercial synthesis of Sotorasib, this compound is an ideal starting material for the synthesis of novel analogues targeting the KRAS G12C mutant protein. The KRAS protein is a key regulator of cell growth, and the G12C mutation is a prevalent driver in several cancers.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound